N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a furan ring and a pyrimidine ring, both of which are known for their significant biological and pharmacological activities. The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the condensation of 2,4-dimethoxypyrimidine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound also contains a furan ring and exhibits similar biological activities, but differs in the presence of a pyridine ring instead of a pyrimidine ring.
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which can lead to differences in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a furan ring and a pyrimidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-16-10-7(6-12-11(14-10)17-2)13-9(15)8-4-3-5-18-8/h3-6H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZZPEZRAEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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